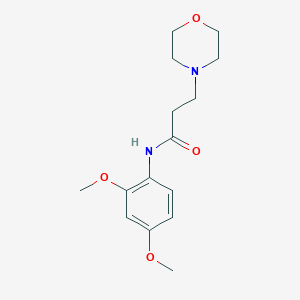![molecular formula C14H29N3O B249053 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PIPES, which stands for piperazine-N,N'-bis(2-ethanesulfonic acid). PIPES is a zwitterionic buffer that is widely used in biochemistry and molecular biology.
作用機序
PIPES acts as a buffer by maintaining a constant pH in a solution. It does this by accepting or donating protons depending on the pH of the solution. PIPES has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes PIPES an ideal buffer for biological experiments.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in various biological experiments. However, PIPES should be handled with care as it is a corrosive compound.
実験室実験の利点と制限
The main advantage of PIPES is its ability to maintain a constant pH in a solution. It is also relatively cheap and easy to synthesize. However, PIPES has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. Additionally, PIPES has a low solubility in water at high concentrations, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on PIPES. One area of interest is the development of new PIPES derivatives with improved properties. Another area of interest is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, PIPES could be used in the development of new diagnostic tools for various diseases. PIPES has been shown to enhance the sensitivity and specificity of certain diagnostic assays, making it a promising candidate for diagnostic applications.
Conclusion:
In conclusion, 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol, or PIPES, is a widely used buffer in biochemical and physiological experiments. Its ability to maintain a constant pH in a solution makes it an ideal candidate for various applications. While PIPES has some limitations, it is a promising compound that has the potential to be used in various fields, including drug delivery and diagnostics. Further research on PIPES and its derivatives could lead to the development of new and improved technologies that could improve human health and well-being.
合成法
The synthesis of PIPES involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction yields 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol as the final product. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
PIPES is widely used as a buffer in various biochemical and physiological experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. PIPES is also used in cell culture media to maintain the pH of the media. Additionally, PIPES is used in the synthesis of various chemicals such as surfactants, dyes, and pharmaceuticals.
特性
製品名 |
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol |
|---|---|
分子式 |
C14H29N3O |
分子量 |
255.4 g/mol |
IUPAC名 |
2-[4-(1-propan-2-ylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H29N3O/c1-13(2)16-5-3-14(4-6-16)17-9-7-15(8-10-17)11-12-18/h13-14,18H,3-12H2,1-2H3 |
InChIキー |
GPCYVFIILGIAMG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
正規SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)